Methyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
Description
Methyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (CAS: 618071-73-1) is a structurally complex heterocyclic compound featuring a pyrrolidone-thiazole core. This molecule incorporates multiple functional groups: a 4-butoxybenzoyl moiety, a 4-ethoxy-3-methoxyphenyl substituent, a hydroxyl group, and a methyl ester at the thiazole ring.
Properties
CAS No. |
618071-73-1 |
|---|---|
Molecular Formula |
C30H32N2O8S |
Molecular Weight |
580.6 g/mol |
IUPAC Name |
methyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H32N2O8S/c1-6-8-15-40-20-12-9-18(10-13-20)25(33)23-24(19-11-14-21(39-7-2)22(16-19)37-4)32(28(35)26(23)34)30-31-17(3)27(41-30)29(36)38-5/h9-14,16,24,33H,6-8,15H2,1-5H3/b25-23+ |
InChI Key |
MXTWWSWBTWLFEJ-WJTDDFOZSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)OCC)OC)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)OCC)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of pyrrolidone-thiazole derivatives with variations in substituents and ester groups. Below is a systematic comparison with structurally analogous compounds from the evidence:
Table 1: Structural and Functional Group Comparisons
Key Findings :
Ester Group Variations: Methyl esters (e.g., 618071-73-1) typically exhibit lower molecular weight and higher volatility compared to ethyl or allyl esters (e.g., 617695-28-0, 618071-83-3). The ethyl ester in 617695-28-0 may enhance metabolic resistance due to reduced susceptibility to esterase cleavage .
Aromatic Substituent Modifications :
- The 4-ethoxy-3-methoxyphenyl group in the target compound provides electron-donating effects, which could stabilize charge-transfer interactions. In contrast, the pyridinyl group in 609796-51-2 introduces basicity, improving aqueous solubility .
- Halogenated analogs (e.g., 371220-53-0 with bromophenyl) are absent in the target compound, suggesting intentional avoidance of heavy atoms for reduced toxicity or regulatory compliance .
Thiazole and Pyrrolidone Core Stability :
- All analogs retain the 4-hydroxy-5-oxopyrrolidine-thiazole scaffold, critical for maintaining planar geometry and hydrogen-bonding capacity. Substituent variations likely tune electronic properties (e.g., electron-withdrawing groups in 618071-83-3) without destabilizing the core .
Table 2: Hypothetical Physicochemical Properties (Inferred)
| Property | Target Compound (618071-73-1) | Ethyl Analog (617695-28-0) | Pyridinyl Derivative (609796-51-2) |
|---|---|---|---|
| Molecular Weight | ~550 g/mol | ~564 g/mol | ~560 g/mol |
| LogP (Predicted) | ~3.5 | ~4.0 | ~2.8 |
| Solubility (aq.) | Low | Very Low | Moderate |
| Melting Point | Not reported | Not reported | Not reported |
Research Implications and Limitations
- Structural Insights : The compound’s design avoids halogens and prioritizes methoxy/ethoxy groups, aligning with trends in optimizing bioavailability and synthetic feasibility .
- Data Gaps: No experimental data (e.g., NMR, XRD, bioactivity) are provided in the evidence, limiting direct functional comparisons.
- Synthetic Challenges : The multi-step synthesis implied by the structure (e.g., ’s palladium-catalyzed coupling) may require rigorous optimization to avoid side products .
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